molecular formula C6H5NO3S2 B1473054 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 1710195-44-0

1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B1473054
CAS RN: 1710195-44-0
M. Wt: 203.2 g/mol
InChI Key: HUMUTPNXWODXDQ-UHFFFAOYSA-N
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Description

1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide, commonly known as TTD, is a heterocyclic compound with a molecular formula of C7H4N2O3S2. TTD is a potent inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which is involved in the innate immune response. TTD has been extensively studied for its potential use in treating autoimmune diseases and cancer.

Scientific Research Applications

Synthesis and Characterization

  • Monoamine Oxidase Inhibition : A study demonstrated the synthesis of novel 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide derivatives, evaluating their inhibition activities against monoamine oxidases. The derivatives were found to be selective inhibitors, offering insights into the physicochemical properties and binding interactions of these compounds (Ahmad et al., 2018).

Bioorganic and Medicinal Chemistry

  • Anti-HIV Evaluation : A series of 1,3-disubstituted thieno[3,2-c][1,2,6]thiadiazin-4(3H)-one 2,2-dioxides were synthesized and evaluated for their anti-HIV-1 activities. These compounds showed marked potency as anti-HIV-1 agents, providing a structure-activity relationship (SAR) for further research in this area (Lin et al., 2008).

Synthetic Methodologies

  • Iodocyclization Approach : An efficient synthesis method for thieno-sultam derivatives via iodocyclization was developed. This method demonstrated the versatility of this compound in generating diverse heterocyclic structures (Barange et al., 2014).

Solid-Phase Synthesis

  • Preparation of Derivatives : A new solid-phase route for the preparation of this compound derivatives was described, highlighting a methodology that incorporates diversity into the thiazine ring system (Lee et al., 2009).

Pharmacological Applications

  • Ocular Hypotensive Agents : Novel derivatives of this compound were synthesized and evaluated as potential candidates for glaucoma treatment. These compounds were potent inhibitors of human carbonic anhydrase II, showing efficacy in lowering intraocular pressure (Chen et al., 2000).

properties

IUPAC Name

2,2-dioxo-1H-thieno[3,2-c]thiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3S2/c8-5-3-12(9,10)7-4-1-2-11-6(4)5/h1-2,7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMUTPNXWODXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C=CS2)NS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Reactant of Route 2
1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Reactant of Route 3
1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Reactant of Route 4
1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Reactant of Route 5
1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Reactant of Route 6
1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Q & A

Q1: What is the significance of 1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide in the context of the research article?

A1: The article explores the synthesis of a novel heterocyclic ring system, 2,3-dihydro-6-methyl-2-phenyl-4H,6H-pyrano[3,2-c][2,1]benzothiazin-4-one 5,5-dioxide. The compound this compound serves as a starting material for synthesizing additional examples of this novel heterocycle. [] This highlights the compound's utility in exploring new chemical spaces and potentially discovering new bioactive molecules.

Q2: Are there any details provided regarding the specific reaction conditions used with this compound to synthesize the novel heterocycle?

A2: While the article mentions the use of this compound for synthesizing additional examples of the novel heterocycle, it doesn't delve into the specific reaction conditions or detailed synthetic procedures employed. [] Further investigation would be needed to uncover those details.

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